Ethyl 2-chloro-4-methyl-6-(methylthio)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-chloro-4-methyl-6-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a methylthio group attached to a pyrimidine ring, along with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-4-methyl-6-(methylthio)pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylpyrimidine and methylthiol.
Formation of Intermediate: The initial step involves the reaction of 2-chloro-4-methylpyrimidine with methylthiol in the presence of a base, such as sodium hydride, to form 2-chloro-4-methyl-6-(methylthio)pyrimidine.
Esterification: The intermediate is then subjected to esterification with ethyl chloroformate in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-methyl-6-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 2-chloro-4-methyl-6-(methylthio)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-4-methyl-6-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, its potential as an enzyme inhibitor is attributed to its ability to form stable complexes with the enzyme’s active site, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
- 2-Chloro-4-methyl-6-(methylthio)pyrimidine
Uniqueness
Ethyl 2-chloro-4-methyl-6-(methylthio)pyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C9H11ClN2O2S |
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Molecular Weight |
246.71 g/mol |
IUPAC Name |
ethyl 2-chloro-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2S/c1-4-14-8(13)6-5(2)11-9(10)12-7(6)15-3/h4H2,1-3H3 |
InChI Key |
JKPPNILEYHBPIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1SC)Cl)C |
Origin of Product |
United States |
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